Asparaginol
CAS No.: 36983-58-1
Cat. No.: VC8021350
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36983-58-1 |
|---|---|
| Molecular Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | (3S)-3-amino-4-hydroxybutanamide |
| Standard InChI | InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 |
| Standard InChI Key | QCZJFMXMDLPIAN-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](CO)N)C(=O)N |
| SMILES | C(C(CO)N)C(=O)N |
| Canonical SMILES | C(C(CO)N)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Asparaginol’s structure (Fig. 1) integrates three key components:
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Fmoc Group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group, ensuring stability during peptide elongation.
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Trityl Group: A triphenylmethyl group shielding the side-chain amine, preventing undesired side reactions.
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Hydroxyl Group: Replaces asparagine’s carboxamide, enabling selective deprotection and functionalization .
Molecular Formula: C₃₈H₃₄N₂O₄
Molecular Weight: 582.69 g/mol
Physicochemical Data
| Property | Specification |
|---|---|
| Purity | ≥98% (GC) |
| Moisture Content | ≤0.5% |
| Appearance | Not available |
| Melting/Boiling Point | Not available |
Data limitations for thermal properties suggest that asparaginol is typically handled in solution-phase reactions or SPPS, where solid-state characteristics are less critical .
Synthesis and Production
Chemical Synthesis
Asparaginol is synthesized via a multi-step protocol:
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Protection of Asparagine: The α-amino group is shielded with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride), while the side-chain amine reacts with trityl chloride.
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Reduction of Carboxylic Acid: The γ-carboxylic acid of asparagine is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃·THF), yielding the -ol moiety.
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Purification: Column chromatography isolates the product, achieving ≥98% purity .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
Asparaginol’s primary application lies in SPPS, where it serves as a building block for introducing asparagine residues. The Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the trityl group remains intact until final cleavage with trifluoroacetic acid (TFA) . This orthogonal protection strategy minimizes side reactions, ensuring high-fidelity peptide chains.
Future Research Directions
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Thermal Stability Studies: Elucidate melting/boiling points to optimize storage and handling.
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Enzymatic Synthesis: Engineer asparagine synthetases to catalyze asparaginol production, reducing reliance on chemical reagents .
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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